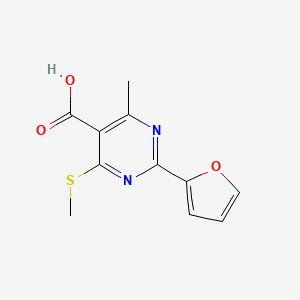

![molecular formula C19H14Cl2S2 B2535068 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene CAS No. 337923-83-8](/img/structure/B2535068.png)

1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene is a complex organic molecule that likely contains multiple aromatic rings, given the presence of chlorophenyl groups, and sulfanyl linkages. While the specific molecule is not directly studied in the provided papers, the structure can be inferred to have characteristics similar to the compounds discussed in the papers, such as planarity in aromatic segments and potential for intermolecular interactions.

Synthesis Analysis

Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds with chlorophenyl and sulfanyl groups have been synthesized through various organic synthesis methods. These methods may include the formation of sulfide bonds through nucleophilic substitution reactions or coupling reactions facilitated by catalysts.

Molecular Structure Analysis

The molecular structure of similar compounds, as mentioned in the papers, often exhibits planarity in the aromatic segments. For instance, the molecule in paper contains nearly planar segments including a chlorophenyl ring. The molecular structure is likely to be characterized by X-ray diffraction methods, as seen in paper , which provides precise geometric parameters. The presence of chlorophenyl groups suggests that the molecule may have dihedral angles similar to those observed in the compounds from papers and .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of chlorophenyl and sulfanyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic aromatic substitution, due to the electron-withdrawing nature of the chlorine atoms. The sulfanyl groups may also be involved in oxidation-reduction reactions or serve as ligands in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of chlorophenyl groups could impart certain polar characteristics to the molecule, affecting its solubility and interaction with solvents. The compound's melting and boiling points, as well as its stability, would be determined by the strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are hinted at in the papers and . The electronic properties, such as HOMO-LUMO energies, could be analyzed using computational methods like density functional theory (DFT), as demonstrated in paper .

Aplicaciones Científicas De Investigación

Photoredox-catalyzed Synthesis of Heterocycles

Photoredox catalysis involving methyl(2-(phenylethynyl)phenyl)sulfanes, a related class of compounds to 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene, has been utilized to synthesize heterocycles like benzothiophenes and benzoselenophenes. This process, conducted at ambient temperatures, offers a novel pathway for creating complex structures in moderate to good yields, highlighting the potential of similar compounds in organic synthesis and heterocyclic chemistry (Yan et al., 2018).

Advanced Material Synthesis

Compounds similar to this compound have been used to develop transparent polyimides with high refractive indices, small birefringence, and good thermomechanical stability. This research indicates the potential of such compounds in the creation of advanced materials with specific optical and mechanical properties, which could have applications in electronics and photonics (Tapaswi et al., 2015).

Organic Photoluminescence

Studies on sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds related to this compound demonstrate their potential in photoluminescence. These compounds exhibit varying light yields and wavelengths upon base-induced decomposition, revealing their potential applications in organic light-emitting diodes and other photoluminescent materials (Watanabe et al., 2010).

Propiedades

IUPAC Name |

1-chloro-4-[2-[(2-chlorophenyl)sulfanylmethyl]phenyl]sulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2S2/c20-15-9-11-16(12-10-15)23-18-7-3-1-5-14(18)13-22-19-8-4-2-6-17(19)21/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXISDYGBXKADX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=CC=CC=C2Cl)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534987.png)

![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2534988.png)

![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)

![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)

![2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534998.png)

![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)

![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)

![N-(4-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2535005.png)